molecular formula C21H22N4O4 B2653480 1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005040-07-2

1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B2653480
CAS No.: 1005040-07-2
M. Wt: 394.431
InChI Key: DUGBMWGIDZFZEO-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole scaffold. The molecule incorporates a benzyl group at position 1, a 4-nitrophenyl substituent at position 3, and an isopropyl group at position 3.

Properties

IUPAC Name

1-benzyl-3-(4-nitrophenyl)-5-propan-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13(2)24-20(26)17-18(15-8-10-16(11-9-15)25(28)29)22-23(19(17)21(24)27)12-14-6-4-3-5-7-14/h3-11,13,17-19,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBMWGIDZFZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound based on various research studies and findings.

Chemical Structure

The chemical structure of this compound can be illustrated as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure includes a tetrahydropyrrolo framework with various substituents that contribute to its biological properties.

Biological Activity Overview

Research has indicated that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the compound .

Anticancer Activity

Several studies have reported the anticancer potential of pyrrolo[3,4-c]pyrazole derivatives. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted that certain derivatives showed cell-cycle inhibitory activity, suggesting their potential as anti-cancer agents .

Analgesic and Anti-inflammatory Effects

The analgesic properties of pyrazole-containing compounds have been well-documented. A study focused on the synthesis of new pyrazole derivatives found that they exhibited significant antinociceptive effects in animal models. The mechanism was attributed to their ability to modulate pain pathways . Additionally, the presence of nitrophenyl groups in the structure may enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • In Vitro Studies : A research study evaluated the cytotoxicity of various pyrrolo[3,4-c]pyrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer types .
  • In Vivo Analyses : In vivo experiments using acetic acid-induced writhing tests demonstrated that the compound exhibited significant analgesic effects comparable to standard analgesics like aspirin . This suggests its potential for development as an analgesic medication.
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects is believed to involve modulation of signaling pathways associated with inflammation and pain perception. For instance, inhibition of COX enzymes and modulation of nitric oxide pathways have been suggested as possible mechanisms .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerCell proliferation inhibition
AnalgesicPain reduction in animal models
Anti-inflammatoryReduced cytokine levels

Scientific Research Applications

Medicinal Chemistry Applications

1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has shown promise in medicinal chemistry due to its potential as an anti-inflammatory and antioxidant agent. Research indicates that derivatives of pyrazole compounds exhibit significant biological activity, including:

  • Anti-inflammatory properties : Studies have demonstrated that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
  • Antioxidant activity : The compound's structure allows it to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases .

Case Study: Antioxidant Activity

A study evaluated the antioxidant activity of various pyrazole derivatives, including those similar to this compound. The results indicated a strong correlation between the presence of nitrophenyl groups and enhanced antioxidant properties. The docking studies revealed that these compounds interact effectively with biological targets related to oxidative stress .

Agricultural Applications

In agriculture, pyrazole derivatives have been explored for their potential as agrochemicals. The compound's ability to modulate plant growth and resistance to pathogens makes it a candidate for developing new pesticides or growth regulators.

  • Fungicidal properties : Certain pyrazole derivatives have exhibited antifungal activity against various phytopathogenic fungi. This suggests that this compound could be investigated for similar applications in crop protection .

Materials Science Applications

The unique structural features of this compound also open avenues in materials science:

  • Photochromic materials : Research has indicated that certain pyrazole derivatives can exhibit photochromic behavior when exposed to UV light. This property can be harnessed in developing smart materials that change color or transparency in response to light stimuli .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnti-inflammatory and antioxidant agentsEffective in inhibiting inflammatory pathways; strong antioxidant activity observed .
Agricultural SciencePotential fungicides and growth regulatorsExhibited antifungal activity against key plant pathogens .
Materials ScienceDevelopment of photochromic materialsDemonstrated photochromic behavior under UV exposure .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-nitrophenyl group enhances electrophilicity, similar to compounds in (e.g., 15a/b, 16a/b), which utilize this substituent for π-π stacking in enzyme binding .
  • The isopropyl group at position 5 may improve lipophilicity compared to simpler analogs like the Boc-protected derivative in .

Key Observations :

  • The target compound’s synthesis likely shares similarities with Compound 15a/b , where nitrophenyl-substituted pyrazoles are synthesized via cyclocondensation .
  • The high yield of Compound 27 (87%) suggests efficient deprotection strategies that could be adapted for analogous systems .

Physicochemical and Spectroscopic Data

Compound Melting Point MS Data 1H NMR Features
Target Compound Not reported Not reported Expected aromatic protons (δ 7.5–8.5 ppm), isopropyl CH3 (δ 1.2–1.4 ppm)
Compound 15a () 194–196°C N/A Ethoxymethyleneamino (δ ~8.5 ppm); nitrophenyl aromatic protons
Compound 27 () Not reported 256.5 [M–H]– Benzo-triazole protons (δ 7.5–8.1 ppm); pyrrolo-pyrrole CH2 (δ 2.2–3.6 ppm)

Key Observations :

  • The absence of melting point and MS data for the target compound highlights a gap in available literature.
  • Compound 27 ’s NMR data () corroborate the structural integrity of fused bicyclic systems, which could guide characterization of the target compound .

Q & A

Q. What synthetic strategies are commonly employed for preparing 1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione?

The synthesis typically involves multi-step protocols, starting with cyclocondensation reactions to form the pyrrolo[3,4-c]pyrazole core. For example, diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) may be used in the presence of sodium hydride in toluene to initiate cyclization . Subsequent functionalization steps, such as benzylation at the 1-position and nitrophenyl substitution at the 3-position, are achieved via nucleophilic substitution or coupling reactions. Purification often employs column chromatography, and structural confirmation relies on NMR, LC-MS, and elemental analysis .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystallographic parameters. For related tetrahydropyrrolo[3,4-c]pyrazole derivatives, SCXRD data reveal mean C–C bond lengths of ~1.54 Å and intermolecular interactions (e.g., hydrogen bonding) that stabilize the lattice . Additional characterization methods include FT-IR for functional group analysis and UV-Vis spectroscopy to assess electronic transitions influenced by the nitro and benzyl substituents .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often involves in vitro antimicrobial or enzyme inhibition assays. For instance, antibacterial activity against Staphylococcus aureus or Escherichia coli can be tested using disk diffusion or microdilution methods, with minimum inhibitory concentration (MIC) values quantified . Enzyme inhibition studies (e.g., against 14-α-demethylase) utilize spectrophotometric assays to monitor substrate conversion rates in the presence of the compound .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets?

Molecular docking software (e.g., AutoDock Vina) is used to simulate binding to targets like 14-α-demethylase (PDB: 3LD6). Docking parameters include grid box dimensions centered on the enzyme’s active site and Lamarckian genetic algorithms for conformational sampling. Results are validated via binding energy scores (ΔG) and comparison with known inhibitors. For example, nitro groups may form hydrogen bonds with catalytic residues, while the benzyl moiety enhances hydrophobic interactions .

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from solvent effects, protein flexibility, or assay conditions. To address this:

  • Re-run docking with explicit solvent models (e.g., molecular dynamics simulations).
  • Validate in silico results with orthogonal assays (e.g., surface plasmon resonance for binding affinity).
  • Optimize in vitro conditions (e.g., pH, temperature) to mirror physiological environments .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

PK optimization involves:

  • Solubility : Introduce polar groups (e.g., hydroxyl) or use co-solvents like PEG-400.
  • Metabolic stability : Replace labile substituents (e.g., ester groups) with stable analogs.
  • ADME profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition studies to assess metabolic liability .

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

Comparing derivatives with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) reveals critical pharmacophores. For example:

  • Nitrophenyl groups enhance electron-withdrawing effects, improving enzyme inhibition.
  • Bulky substituents (e.g., benzyl) may reduce solubility but increase target affinity. Quantitative SAR (QSAR) models using Hammett constants or logP values further refine predictions .

Q. What experimental controls are essential in cytotoxicity assays to ensure data reliability?

Key controls include:

  • Positive controls : Doxorubicin for cancer cell lines or ampicillin for bacterial strains.
  • Vehicle controls : DMSO at concentrations matching test samples.
  • Cell viability controls : Untreated cells and MTT/PrestoBlue assays to confirm metabolic activity .

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